2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a thiazolone core, with an allylamine (an amine group attached to an allyl group) at the 2-position and a benzodioxole (a benzene ring fused to a 1,3-dioxole ring) attached at the 5-position via a methylene bridge .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some possible reactions based on its functional groups. For example, the allylamine group might undergo reactions typical of alkenes (such as addition reactions) or amines (such as acylation or alkylation) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of polar functional groups (like the amine in the allylamine group) might suggest that the compound has some degree of solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar thiazolidin-4-one derivatives indicates a rich field of study in the synthesis and structural analysis of these compounds. For example, a study detailed the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, underlining the intricate reactions and high-resolution spectroscopic analysis involved in their formation (Issac & Tierney, 1996).
Chemistry and Complex Properties
2,6-bis-benzimidazolyl and benzthiazolyl pyridine compounds, akin to the 2-(allylamino)-5 compound, showcase fascinating variability in chemistry and properties. These compounds' preparation procedures, properties, and complex compound formation, as well as their spectroscopic, magnetic, and biological activities, are the focus of extensive reviews, indicating a rich area of study for related compounds (Boča, Jameson & Linert, 2011).
Antioxidant and Anti-inflammatory Applications
Benzofused thiazole derivatives, similar in structure to the 2-(allylamino)-5 compound, have been evaluated for their antioxidant and anti-inflammatory activities. The significance of these derivatives in medicinal chemistry, as evidenced by studies on their pharmacological evaluation and molecular docking studies, suggests a promising area of research for related compounds (Raut et al., 2020).
Biological Potential and Green Methodologies
The synthesis and evaluation of the biological potential of 1,3-thiazolidin-4-one and its analogs, including discussions on green chemistry methodologies and the compounds' significance in commercial pharmaceuticals, highlight the broad relevance and future prospects in this field, potentially applicable to the 2-(allylamino)-5 compound (Santos, Jones & Silva, 2018).
Safety and Hazards
Future Directions
The study of new thiazolone derivatives is a vibrant field of research, particularly in medicinal chemistry, where these compounds are often investigated for their potential as therapeutic agents . Future research might focus on exploring the biological activity of this compound, or on developing new synthetic methods for its preparation .
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-prop-2-enylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-2-5-15-14-16-13(17)12(20-14)7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6-7H,1,5,8H2,(H,15,16,17)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDPVDWFAFJSDD-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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